CGS 8216

描述

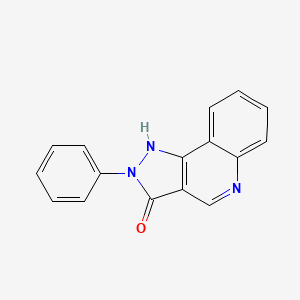

Structure

3D Structure

属性

CAS 编号 |

77779-60-3 |

|---|---|

分子式 |

C16H11N3O |

分子量 |

261.28 g/mol |

IUPAC 名称 |

2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one |

InChI |

InChI=1S/C16H11N3O/c20-16-13-10-17-14-9-5-4-8-12(14)15(13)18-19(16)11-6-2-1-3-7-11/h1-10,18H |

InChI 键 |

XTYGFVVANLMBHE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one CGS 8216 CGS-8216 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGS 8216

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 8216, a novel pyrazoloquinoline derivative, has been extensively characterized as a potent ligand for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide synthesizes the core findings regarding its mechanism of action, presenting it as a high-affinity benzodiazepine receptor antagonist with weak inverse agonist properties. This document provides a comprehensive overview of its binding characteristics, pharmacological effects, and the experimental methodologies used to elucidate its function. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Benzodiazepine Receptor Antagonism and Weak Inverse Agonism

This compound exerts its effects primarily by binding to the benzodiazepine site of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA, this compound demonstrates two key functionalities:

-

Benzodiazepine Antagonism: this compound competitively binds to the benzodiazepine receptor, thereby blocking the action of benzodiazepine agonists. It has been shown to antagonize the anticonvulsant and sedative effects of diazepam.[1] This antagonistic action is devoid of benzodiazepine-like activity on its own.[1]

-

Weak Inverse Agonism: this compound is also classified as a weak inverse agonist.[2][3] Inverse agonists bind to the same receptor as agonists but induce an opposite pharmacological response. In the case of the GABA-A receptor, which exhibits a degree of constitutive (spontaneous) activity, inverse agonists reduce this basal activity, leading to a decrease in the frequency of chloride channel opening. This results in a reduction of the baseline inhibitory tone, which can manifest as proconvulsant or anxiogenic effects.[2][3]

Interaction with the GABA-A Receptor

The binding of this compound to the benzodiazepine site on the GABA-A receptor complex allosterically modulates the receptor's function. A key distinguishing feature of this compound is its interaction with GABA. While GABA enhances the binding of benzodiazepine agonists, it does not stimulate the binding of [³H]-CGS 8216.[1]

Quantitative Data

The following tables summarize the key quantitative data that characterize the interaction of this compound with the benzodiazepine receptor.

Table 1: In Vitro Receptor Binding Affinity of [³H]-CGS 8216

| Parameter | Value | Conditions | Source |

| KD | 0.044 nM | 0°C | [1] |

| 0.11 nM | 25°C | [1] | |

| 0.18 nM | 37°C | [1] | |

| Bmax | ~1000 fmoles/mg protein | 0-37°C | [1] |

KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates higher affinity. Bmax (Maximum Binding Capacity): Represents the total number of receptors in the tissue sample.

Table 2: In Vivo Pharmacological Effects of this compound

| Animal Model | Behavioral Test | Dose Range | Observed Effect | Source |

| Mice | Pentylenetetrazole-induced convulsions | Not specified | Potentiation of convulsions (proconvulsant effect) | Not specified |

| Squirrel Monkeys | Fixed-interval schedule of food presentation | 0.1-3.0 mg/kg | Dose-related decreases in response rate | [3] |

| Rats | Diazepam discrimination | 0.3-3.0 mg/kg (i.p.) | Antagonism of diazepam's discriminative effects | Not specified |

Experimental Protocols

While the full, detailed experimental protocols are often abbreviated in publications, this section outlines the general methodologies employed in the key experiments that have defined the mechanism of action of this compound.

Radioligand Binding Assays

These assays are fundamental to determining the affinity and density of receptors for a given ligand.

Objective: To quantify the binding characteristics (KD and Bmax) of [³H]-CGS 8216 to benzodiazepine receptors in rat brain tissue.

General Methodology:

-

Tissue Preparation: Rat forebrain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate synaptosomal membranes, which are rich in GABA-A receptors.

-

Incubation: The membrane preparation is incubated with varying concentrations of [³H]-CGS 8216.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Scatchard analysis is performed on the binding data to calculate the KD and Bmax values. Non-specific binding is determined by conducting parallel experiments in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

Behavioral Pharmacology Studies: Fixed-Interval Schedule of Reinforcement

This experimental paradigm is used to assess the effects of drugs on operant behavior.

Objective: To evaluate the behavioral effects of this compound in squirrel monkeys trained to respond under a fixed-interval schedule of food presentation.

General Methodology:

-

Animal Training: Squirrel monkeys are trained to press a lever to receive a food reward. Under a fixed-interval schedule, the first response after a fixed period (e.g., 5 minutes) has elapsed is reinforced.

-

Drug Administration: this compound is administered to the trained animals, typically via intravenous or intraperitoneal injection, at various doses.

-

Behavioral Measurement: The rate and pattern of lever pressing are recorded and analyzed.

-

Data Analysis: The effects of different doses of this compound on the response rate are compared to baseline (vehicle) conditions.

Mandatory Visualizations

Signaling Pathway of this compound as a Weak Inverse Agonist

References

An In-Depth Technical Guide to CGS 8216: A Benzodiazepine Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 8216 is a synthetic, non-benzodiazepine compound belonging to the pyrazoloquinoline class. It is a potent and selective ligand for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Primarily characterized as an antagonist, this compound competitively inhibits the binding of benzodiazepine agonists and inverse agonists to this site. Furthermore, it exhibits weak inverse agonist properties, capable of modulating the receptor's function in the absence of other ligands. This compound has been instrumental in preclinical research to investigate the role of the benzodiazepine receptor system in various physiological and pathological processes, including anxiety, learning, and memory. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with this compound.

Core Compound Information

| Property | Value |

| Chemical Name | 2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one |

| Molecular Formula | C₁₆H₁₁N₃O |

| Compound Class | Pyrazoloquinoline |

| Primary Target | Benzodiazepine site of the GABA-A receptor |

| Pharmacological Action | Antagonist / Weak Inverse Agonist |

Pharmacodynamics: Receptor Binding and Affinity

This compound demonstrates high affinity for the benzodiazepine receptor. In vitro radioligand binding assays using rat forebrain membranes have been employed to determine its binding characteristics.

| Parameter | Value | Conditions |

| K D | 0.044 nM | 0°C |

| 0.11 nM | 25°C | |

| 0.18 nM | 37°C | |

| B max | ~1000 fmoles/mg protein | 0-37°C |

K D : Dissociation constant, a measure of binding affinity. A lower K D indicates higher affinity. B max : Maximum number of binding sites.

Pharmacokinetics

A study in rats following a single intraperitoneal (IP) administration of 10 mg/kg this compound revealed that the compound was not detectable in plasma after 24 hours.[1] However, repeated daily injections for five days resulted in plasma concentrations approximately four times higher than those observed after a single dose, suggesting potential for accumulation with chronic administration.[1]

Key Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to benzodiazepine receptors.

Methodology:

-

Membrane Preparation: Rat forebrain tissue is homogenized in a cold buffer and centrifuged to isolate synaptosomal membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-flunitrazepam) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using Scatchard analysis or non-linear regression to determine the K D and B max values.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

T-Maze Discrimination Task for Learning and Memory

This behavioral assay is used to assess the effects of this compound on learning and memory in mice.

Methodology:

-

Apparatus: A T-shaped maze with a start arm and two goal arms.

-

Habituation: Mice are allowed to explore the maze freely for a set period before the start of the experiment.

-

Training: Mice are pretreated with this compound or a vehicle control. They are then placed in the start arm and trained to discriminate between the two arms to receive a reward or avoid a mild aversive stimulus. Training continues until a fixed performance criterion is reached.

-

Retention Test: One week after training, the mice are re-tested in the maze to assess their memory of the learned task.

-

Reversal Learning: Following the retention test, the previously correct arm is now made incorrect, and vice-versa. The number of trials required to learn the new rule is measured.

Logical Flow of T-Maze Experiment

Caption: Experimental stages of the T-maze task.

Social Interaction Test for Anxiogenic Effects

This test is used to evaluate the potential anxiogenic (anxiety-producing) effects of this compound in rats.

Methodology:

-

Apparatus: An open-field arena.

-

Procedure: Two rats that are unfamiliar with each other are placed in the arena for a set period. The amount of time they spend in active social interaction (e.g., sniffing, grooming, following) is recorded.

-

Drug Administration: The test is conducted after administering this compound or a vehicle to the rats.

-

Analysis: A decrease in social interaction time following drug administration is indicative of an anxiogenic effect.

Social Interaction Test Workflow

Caption: Workflow of the social interaction test.

Signaling Pathways

This compound's primary interaction is at the benzodiazepine binding site of the GABA-A receptor. As an antagonist, it blocks the action of allosteric modulators like diazepam. As a weak inverse agonist, it can reduce the basal chloride ion flow through the GABA-A channel.

Furthermore, this compound has been shown to inhibit the adenosine-activation of cyclic AMP (cAMP) formation. This suggests an interaction with adenosine (B11128) receptor signaling pathways, likely the A1 adenosine receptor, which is known to be coupled to inhibitory G-proteins (Gi/o) that inhibit adenylyl cyclase.

Proposed Signaling Pathway of this compound

Caption: Dual modulation of GABA-A and adenosine signaling by this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the benzodiazepine receptor system. Its antagonist and weak inverse agonist properties allow for the fine-tuned investigation of GABA-A receptor function and its interplay with other neurotransmitter systems, such as the adenosinergic system. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this important compound. Further research is warranted to fully delineate its downstream signaling pathways and to explore its potential therapeutic applications.

References

CGS 8216: A Technical Guide to its Function as a Weak Inverse Agonist at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 8216, chemically identified as 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one, is a high-affinity ligand for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike classical benzodiazepine agonists which enhance GABAergic neurotransmission, this compound exhibits properties of a weak inverse agonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, functional effects on the GABA-A receptor, and its behavioral consequences. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[3][4] Its function is allosterically modulated by a variety of compounds, including benzodiazepines. Ligands that bind to the benzodiazepine site can be classified based on their efficacy: agonists enhance the receptor's response to GABA, antagonists block the effects of both agonists and inverse agonists without intrinsic activity, and inverse agonists reduce the constitutive activity of the receptor, leading to a decrease in GABAergic signaling.[5][6]

This compound has been characterized as a weak inverse agonist, distinguishing it from full inverse agonists which produce more profound effects such as convulsions and severe anxiety.[7] This profile makes this compound a valuable tool for dissecting the nuances of GABA-A receptor function and a potential lead compound for the development of therapeutics targeting conditions associated with GABAergic dysregulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the GABA-A receptor.

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Preparation | KD (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]-CGS 8216 | Rat forebrain membranes | 0.044 (at 0°C) | ~1000 | [1] |

| 0.11 (at 25°C) | [1] | |||

| 0.18 (at 37°C) | [1] | |||

| [3H]-Flunitrazepam | Rat synaptosomal membranes | Subnanomolar Inhibition | Not Reported | [1] |

Table 2: Behavioral Effects of this compound

| Experimental Model | Species | Effect | Dose Range | Reference |

| Fixed-Interval Schedule of Food Presentation | Squirrel Monkeys | Dose-related decrease in response rate | 0.1-3.0 mg/kg (IV) | [8] |

| Drug Discrimination (vs. Diazepam) | Rats | Antagonism of diazepam's discriminative effects | 0.3-3.0 mg/kg (IP) | [2] |

| Social Interaction Test | Rats | Anxiogenic effect (reduced social interaction) | 5-10 mg/kg | [9] |

| Punishment-Suppressed Drinking | Rats | Dose-related reduction in licking (shocked & unshocked) | 0.3-10 mg/kg | [10] |

| Anticonvulsant Effect of Diazepam | Mice | Dose-related antagonism | 1.0-10 mg/kg (IP) | [7] |

Mechanism of Action: Weak Inverse Agonism at the GABA-A Receptor

This compound exerts its effects by binding to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor.[3] As a weak inverse agonist, it is thought to stabilize a conformational state of the receptor that is less responsive to GABA. This action reduces the constitutive, or baseline, activity of the GABA-A receptor, leading to a decrease in the frequency of chloride channel opening and consequently, a reduction in neuronal inhibition.[5][6] This is in contrast to full agonists like diazepam, which increase the frequency of channel opening, and full inverse agonists (e.g., β-carbolines), which more profoundly suppress channel activity.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies investigating the effects of this compound.

Radioligand Binding Assay: [3H]-Flunitrazepam Competition

This protocol is adapted from studies characterizing the binding of ligands to the benzodiazepine site on the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site by measuring its ability to displace the binding of [3H]-flunitrazepam.

Materials:

-

Rat whole brain tissue (excluding cerebellum)

-

[3H]-Flunitrazepam (specific activity ~80-90 Ci/mmol)

-

This compound

-

Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Polytron homogenizer

-

Centrifuge

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in a known volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In test tubes, combine:

-

A constant concentration of [3H]-flunitrazepam (e.g., 1 nM).

-

A range of concentrations of this compound (e.g., 0.01 nM to 1 µM).

-

For non-specific binding, use a high concentration of unlabeled diazepam (e.g., 10 µM).

-

For total binding, omit any competing ligand.

-

Add the prepared brain membrane homogenate (e.g., 100-200 µg of protein).

-

Adjust the final volume with Tris-HCl buffer.

-

-

Incubate the tubes at a specified temperature (e.g., 0-4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-flunitrazepam binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]-flunitrazepam and KD is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Behavioral Assay: Social Interaction Test in Rats

This protocol is based on the methodology used to assess the anxiogenic or anxiolytic properties of compounds.

Objective: To evaluate the effect of this compound on the social behavior of rats, which is indicative of its anxiogenic properties.

Materials:

-

Male rats (e.g., Sprague-Dawley or Wistar)

-

Test arena (a novel, brightly lit open field)

-

Video recording and analysis software

-

This compound

-

Vehicle solution

Procedure:

-

Acclimation and Housing:

-

House rats in pairs or groups under a standard light-dark cycle with ad libitum access to food and water.

-

Allow animals to acclimate to the housing facility for at least one week before testing.

-

-

Dosing:

-

Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

-

Use a range of doses to establish a dose-response relationship.

-

-

Testing:

-

Place a pair of unfamiliar rats, both treated with the same dose of this compound or vehicle, into the test arena.

-

Record the behavior of the pair for a set duration (e.g., 10 minutes).

-

-

Behavioral Scoring:

-

Using the video recordings, a trained observer blind to the treatment conditions should score the duration of active social interaction. This includes behaviors such as sniffing, grooming, following, and tumbling.

-

Also, measure locomotor activity (e.g., distance traveled) to ensure that any changes in social interaction are not due to sedation or hyperactivity.

-

-

Data Analysis:

-

Compare the total time spent in social interaction between the different dose groups of this compound and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant decrease in social interaction time without a significant change in locomotor activity is indicative of an anxiogenic effect.

-

Caption: Workflow for the social interaction test.

Conclusion

This compound is a potent and selective ligand for the benzodiazepine site of the GABA-A receptor, where it acts as a weak inverse agonist. Its ability to reduce GABAergic transmission, without the profound effects of full inverse agonists, makes it a critical tool for neuropharmacological research. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working to understand the complexities of the GABA-A receptor system and to develop novel therapeutics targeting this important receptor.

References

- 1. This compound: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGS8216 noncompetitively antagonizes the discriminative effects of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 6. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 7. This compound: agonist and diazepam-antagonist effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinctive behavioral effects of the pyrazoloquinoline this compound in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlordiazepoxide enhances the anxiogenic action of this compound in the social interaction test: evidence for benzodiazepine withdrawal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The benzodiazepine antagonist this compound decreases both shocked and unshocked drinking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pyrazoloquinoline Core of CGS 8216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrazoloquinoline compound CGS 8216, a potent and selective ligand for the benzodiazepine (B76468) binding site of the GABA-A receptor. This document details its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization.

Core Structure and Chemical Identifiers

This compound, a non-benzodiazepine, possesses a pyrazolo[4,3-c]quinolin-3(5H)-one core. This structural motif is responsible for its high-affinity binding to the benzodiazepine receptor.

| Identifier | Value |

| IUPAC Name | 2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one[1] |

| SMILES | O=C1c2cnc3ccccc3c2NN1c4ccccc4 |

| InChI | InChI=1S/C16H11N3O/c20-16-13-10-17-14-8-4-3-7-12(14)15(13)18-19(16)11-5-1-2-6-9-11/h1-10,18H[1] |

| CAS Number | 77779-60-3[1] |

| Molecular Formula | C16H11N3O[1] |

| Molar Mass | 261.28 g/mol [1] |

Pharmacological Profile: A High-Affinity Benzodiazepine Receptor Antagonist/Inverse Agonist

This compound is characterized as a potent benzodiazepine receptor antagonist with weak inverse agonist properties.[2][3][4] It exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor complex, competitively inhibiting the binding of benzodiazepine agonists like diazepam.[5] Unlike benzodiazepine agonists, this compound does not enhance GABA-ergic neurotransmission and can antagonize the effects of agonists.[5] Some studies also suggest it has intrinsic anxiogenic effects, indicative of inverse agonism.[6]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's interaction with the benzodiazepine receptor, primarily derived from radioligand binding assays.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Kd | 0.044 nM | Rat Forebrain Membranes | [3H]-CGS 8216 | [5] |

| 0.11 nM | Rat Forebrain Membranes | [3H]-CGS 8216 | [5] | |

| 0.18 nM | Rat Forebrain Membranes | [3H]-CGS 8216 | [5] | |

| Bmax | ~1000 fmol/mg protein | Rat Forebrain Membranes | [3H]-CGS 8216 | [5] |

Note: The different Kd values were obtained at 0°C, 25°C, and 37°C, respectively.[5]

Experimental Protocols

The characterization of this compound's binding properties has been predominantly achieved through radioligand binding assays. Below is a detailed methodology based on the cited literature.

Radioligand Binding Assay for this compound

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine receptor using rat forebrain membranes and a radiolabeled ligand such as [3H]-CGS 8216 or [3H]-flunitrazepam.

3.1.1. Materials and Reagents

-

Rat forebrain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]-CGS 8216 or [3H]-flunitrazepam

-

Unlabeled this compound

-

Unlabeled diazepam (for non-specific binding determination)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

Incubation tubes

3.1.2. Membrane Preparation

-

Euthanize rats and dissect the forebrain on ice.

-

Homogenize the tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparation at -80°C until use.

3.1.3. Binding Assay

-

Prepare a series of dilutions of unlabeled this compound.

-

In incubation tubes, add the following in order:

-

Tris-HCl buffer

-

A fixed concentration of radioligand (e.g., [3H]-CGS 8216 at a concentration close to its Kd)

-

Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a high concentration of unlabeled diazepam (for non-specific binding).

-

Rat forebrain membrane preparation (typically 50-100 µg of protein).

-

-

Incubate the tubes at a specific temperature (e.g., 0°C, 25°C, or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

3.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of unlabeled this compound.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

If a competing radioligand was used, calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

Primary Signaling Pathway: Modulation of the GABA-A Receptor

The primary mechanism of action of this compound is through its interaction with the benzodiazepine binding site on the GABA-A receptor, a ligand-gated ion channel.

Caption: this compound action at the GABA-A receptor.

This diagram illustrates that this compound acts as an antagonist at the benzodiazepine (BZD) binding site of the GABA-A receptor. By blocking this site, it prevents benzodiazepine agonists from exerting their positive allosteric modulatory effects on the receptor. Consequently, it does not facilitate the GABA-induced influx of chloride ions, which leads to neuronal hyperpolarization and inhibition.

Potential Secondary Signaling Pathway: Inhibition of Adenosine-Activated Cyclic AMP Formation

Some evidence suggests that this compound may also inhibit the adenosine-activation of cyclic AMP (cAMP) formation.[5] The precise mechanism for this is not as well-elucidated as its action at the GABA-A receptor.

Caption: Postulated inhibition of cAMP by this compound.

This diagram depicts a potential mechanism where this compound inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP. This action would counteract the stimulatory effect of adenosine on its receptor, leading to a reduction in intracellular cAMP levels and subsequent alterations in cellular responses. Further research is required to fully elucidate this pathway.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the benzodiazepine receptor and the broader GABAergic system. Its high affinity and antagonist/inverse agonist profile make it a standard against which new modulators of the GABA-A receptor are compared. The detailed experimental protocols and understanding of its primary signaling pathway provide a solid foundation for further research and drug development efforts targeting the pyrazoloquinoline core.

References

- 1. CGS-8216 - Wikipedia [en.wikipedia.org]

- 2. Modification of pyrazoloquinolinone affinity by GABA predicts efficacy at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of the pyrazolo-type compounds: agonist, antagonist and inverse agonist actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolines and anxiety: anxiogenic effects of this compound and partial anxiolytic profile of PK 9084 - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 8216 and the GABAergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 8216, a novel pyrazoloquinoline, is a potent and selective ligand for the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive technical overview of the effects of this compound on the GABAergic system. It consolidates key findings on its binding characteristics, mechanism of action, and functional consequences. Detailed experimental protocols for relevant assays are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound and the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The GABA-A receptor, a ligand-gated ion channel, is a key component of this system. It possesses multiple allosteric binding sites, including the well-characterized benzodiazepine site, which modulates the receptor's response to GABA.

This compound is a non-benzodiazepine compound that interacts with high affinity at this BZD site.[1] Unlike classical benzodiazepines which act as positive allosteric modulators (agonists), this compound exhibits properties of a weak inverse agonist and a potent BZD antagonist.[2][3] This means it can both antagonize the effects of BZD agonists like diazepam and also exert its own effects, often opposite to those of agonists.[3][4]

Binding Characteristics of this compound at the GABA-A Receptor

This compound demonstrates high affinity and specificity for the benzodiazepine binding site on the GABA-A receptor complex.

Quantitative Binding Data

Radioligand binding assays have been instrumental in characterizing the interaction of this compound with the BZD site. The following table summarizes key quantitative data from studies using [³H]-CGS 8216 and its inhibition of [³H]-flunitrazepam binding.

| Parameter | Value | Species | Brain Region | Experimental Conditions | Reference |

| K D ([³H]-CGS 8216) | 0.044 nM | Rat | Forebrain membranes | 0°C | [1] |

| 0.11 nM | Rat | Forebrain membranes | 25°C | [1] | |

| 0.18 nM | Rat | Forebrain membranes | 37°C | [1] | |

| Bmax ([³H]-CGS 8216) | ~1000 fmoles/mg protein | Rat | Forebrain membranes | 0-37°C | [1] |

| Inhibition of [³H]-flunitrazepam binding | Subnanomolar concentrations | Rat | Synaptosomal membranes | In vitro | [1] |

K D : Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum number of binding sites.

Interaction with the GABA Binding Site

Crucially, this compound does not directly interact with the GABA binding site on the GABA-A receptor.[1] Furthermore, unlike BZD agonists, the binding of [³H]-CGS 8216 is not stimulated by GABA.[1] In fact, high concentrations of GABA have been shown to cause a small reduction in the apparent affinity of [³H]-CGS 8216 for benzodiazepine receptors.[5]

Mechanism of Action: Antagonist and Inverse Agonist Properties

This compound's effects on the GABAergic system are primarily defined by its role as a BZD antagonist and a weak inverse agonist.

-

Benzodiazepine Antagonist: this compound effectively antagonizes the actions of BZD agonists like diazepam.[1][3] It can reverse the anxiolytic, anticonvulsant, and sedative effects of these drugs.[3]

-

Inverse Agonist: As a weak inverse agonist, this compound can reduce the basal activity of the GABA-A receptor, leading to effects opposite to those of BZD agonists. This includes proconvulsant and anxiogenic-like actions in some preclinical models.[2][3][4][6]

The following diagram illustrates the interaction of different ligand types at the benzodiazepine site of the GABA-A receptor.

Caption: Ligand interactions at the GABA-A receptor's benzodiazepine site.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor (Benzodiazepine Site)

This protocol is adapted from established methods for measuring ligand binding to the BZD site on the GABA-A receptor.[7][8][9][10]

Objective: To determine the binding affinity (K D ) and density of binding sites (Bmax) for a radiolabeled ligand (e.g., [³H]-CGS 8216) or the inhibitory potency (Ki) of an unlabeled compound (e.g., this compound) against a standard radioligand (e.g., [³H]-flunitrazepam).

Materials:

-

Rat brain tissue (e.g., forebrain, cortex)

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]-CGS 8216 or [³H]-flunitrazepam)

-

Unlabeled this compound

-

Agent for non-specific binding determination (e.g., 10 µM Diazepam)

-

Centrifuge, homogenizer, filtration apparatus, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000-50,000 x g for 20-30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step multiple times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

For saturation assays, set up tubes containing a fixed amount of membrane preparation and increasing concentrations of the radioligand.

-

For competition assays, use a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor (this compound).

-

Include tubes with an excess of an unlabeled ligand (e.g., diazepam) to determine non-specific binding.

-

Incubate the tubes at a specified temperature (e.g., 0-4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, analyze the data using Scatchard analysis or non-linear regression to determine K D and Bmax.

-

For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the functional effects of this compound on GABA-A receptor-mediated currents.[11][12][13][14][15]

Objective: To measure changes in GABA-evoked chloride currents in the presence of this compound to determine its functional activity (antagonist vs. inverse agonist).

Materials:

-

Cultured neurons or brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution containing a high chloride concentration

-

GABA

-

This compound

-

Patch-clamp amplifier, micromanipulator, microscope

-

Glass micropipettes

Procedure:

-

Preparation:

-

Prepare cultured neurons or acute brain slices.

-

Place the preparation in a recording chamber continuously perfused with aCSF.

-

-

Obtaining a Whole-Cell Recording:

-

Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Recording GABA-Evoked Currents:

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Apply GABA to the neuron using a perfusion system to evoke an inward chloride current.

-

Establish a stable baseline response to GABA.

-

-

Application of this compound:

-

To test for antagonist effects, co-apply this compound with a known concentration of a BZD agonist (e.g., diazepam) and GABA. A reduction in the potentiation of the GABA current by the agonist indicates antagonism.

-

To test for inverse agonist effects, apply this compound in the presence of a low concentration of GABA. A reduction in the GABA-evoked current below the baseline GABA response suggests inverse agonism.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the different conditions.

-

Construct dose-response curves to quantify the potency of this compound's effects.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Functional Effects on the GABAergic System

The antagonist and inverse agonist properties of this compound translate into specific functional effects on GABAergic neurotransmission and behavior.

In Vitro Electrophysiology

Electrophysiological studies would be expected to show that this compound reduces GABA-A receptor-mediated chloride influx, particularly in the presence of BZD agonists. As an inverse agonist, it may also decrease the basal open probability of the GABA-A channel.

In Vivo Effects

-

Antagonism of Benzodiazepine Effects: this compound has been shown to block the anticonvulsant and behavioral effects of diazepam in animal models.[1][4]

-

Proconvulsant and Anxiogenic Effects: When administered alone, this compound can potentiate the effects of convulsants like pentylenetetrazole and exhibit anxiogenic-like properties in behavioral tests.[4][6]

-

Effects on Learning and Memory: Some studies suggest that this compound, as a BZD antagonist, may enhance learning and memory processes, possibly by antagonizing an endogenous inhibitory tone at the BZD receptor.[16]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the benzodiazepine binding site in the function of the GABAergic system. Its high affinity and antagonist/inverse agonist profile distinguish it from classical benzodiazepines. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential and neurobiological implications of modulating the GABA-A receptor through ligands like this compound.

References

- 1. This compound: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of the pyrazolo-type compounds: agonist, antagonist and inverse agonist actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: agonist and diazepam-antagonist effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of GABA on in vitro binding of two novel non-benzodiazepines, PK 8165 and this compound, to benzodiazepine receptors in the rat brain [iris.unica.it]

- 6. Chlordiazepoxide enhances the anxiogenic action of this compound in the social interaction test: evidence for benzodiazepine withdrawal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. pnas.org [pnas.org]

- 14. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]

- 15. jneurosci.org [jneurosci.org]

- 16. This compound, a benzodiazepine receptor antagonist, enhances learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological History of CGS 8216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and core pharmacological characteristics of CGS 8216, a pivotal molecule in the study of the benzodiazepine (B76468) receptor system. This compound, chemically identified as 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one, emerged from the laboratories of CIBA-GEIGY Corporation in the early 1980s as a potent and selective ligand for the benzodiazepine receptor. Initially characterized as a benzodiazepine antagonist, subsequent research revealed its more complex profile as a weak inverse agonist. This guide details its initial synthesis and discovery, elucidates its mechanism of action at the GABAA receptor, and presents key quantitative data from foundational studies in tabular format. Furthermore, it outlines the methodologies of seminal experiments and provides visualizations of its signaling pathway and a representative experimental workflow to facilitate a comprehensive understanding of this significant research tool.

Discovery and History

This compound was first described in the scientific literature in the early 1980s by researchers at CIBA-GEIGY Corporation.[1] It was identified as a novel, non-benzodiazepine compound belonging to the pyrazoloquinolinone class.[2][3] The initial report highlighted its potent ability to inhibit the binding of [³H]-flunitrazepam to rat synaptosomal membranes in vitro at subnanomolar concentrations, indicating a high affinity for the benzodiazepine receptor.[2]

Subsequent studies confirmed its identity as 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one and established its pharmacological profile as a benzodiazepine antagonist.[2][3] It was shown to effectively antagonize the anticonvulsant and sedative effects of diazepam in various animal models.[3] Further investigation revealed that this compound also possesses weak inverse agonist properties, meaning that in addition to blocking the effects of benzodiazepine agonists, it can also reduce the basal activity of the GABAA receptor.[4] This dual characteristic has made this compound a valuable tool for dissecting the complex pharmacology of the benzodiazepine receptor system.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one |

| Molecular Formula | C₁₆H₁₁N₃O |

| Compound Class | Pyrazoloquinolinone |

Pharmacological Data

Receptor Binding Affinity

This compound exhibits high affinity for the benzodiazepine binding site on the GABAA receptor. The dissociation constant (KD) has been determined in radioligand binding assays using [³H]-CGS 8216.[2]

| Temperature (°C) | KD (nM) | Bmax (fmol/mg protein) |

| 0 | 0.044 | ~1000 |

| 25 | 0.11 | ~1000 |

| 37 | 0.18 | ~1000 |

In Vitro and In Vivo Activity

| Assay | Species | Effect |

| [³H]-Flunitrazepam Binding Inhibition | Rat Brain Membranes | Potent inhibitor (subnanomolar concentrations)[2] |

| Antagonism of Diazepam-induced Anticonvulsant Effects | Mouse | Dose-dependent antagonism[3] |

| Antagonism of Diazepam-induced Sedation | Rat | Effective antagonist[5] |

| Pentylenetetrazole-induced Seizures | Mouse | Potentiated convulsant effects (indicative of inverse agonism)[3] |

| Drug Discrimination (vs. Diazepam) | Rat | Non-competitive antagonism of the diazepam cue[6] |

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor, which is a ligand-gated ion channel. The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous neurotransmitter GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.

Benzodiazepine agonists, like diazepam, enhance the effect of GABA, leading to increased chloride influx and greater inhibition. This compound, as an antagonist, binds to the same site but does not enhance the effect of GABA; instead, it blocks the binding of agonists. As a weak inverse agonist, this compound can also reduce the constitutive activity of the GABAA receptor, leading to a decrease in chloride ion influx below the basal level.

Caption: Signaling pathway of the GABA-A receptor modulated by various ligands.

Experimental Protocols

Radioligand Binding Assay ([³H]-Flunitrazepam Inhibition)

This protocol is a representative method for determining the affinity of this compound for the benzodiazepine receptor, based on early studies.[2]

1. Tissue Preparation:

-

Whole rat brains (minus cerebellum and pons-medulla) are homogenized in ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes.

-

The supernatant is then centrifuged at 20,000 x g for 20 minutes.

-

The resulting pellet (P2 fraction) containing synaptosomal membranes is resuspended in 50 mM Tris-HCl buffer (pH 7.4).

2. Binding Assay:

-

The assay is performed in a final volume of 2 ml containing:

-

1.8 ml of the membrane suspension (approximately 0.5 mg protein).

-

0.1 ml of [³H]-flunitrazepam (final concentration ~0.5 nM).

-

0.1 ml of various concentrations of this compound or vehicle.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine (e.g., 1 µM diazepam).

-

The mixture is incubated on ice (0-4°C) for 90 minutes.

3. Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed three times with 5 ml of ice-cold Tris-HCl buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-flunitrazepam (IC₅₀) is determined.

-

The Ki value is calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine this compound affinity.

Antagonism of Diazepam-Induced Anticonvulsant Activity

This protocol is a representative method for assessing the in vivo antagonist effects of this compound.[3]

1. Animals:

-

Male mice (e.g., Charles River CD-1) are used.

2. Procedure:

-

Animals are divided into groups and pre-treated with either vehicle or different doses of this compound (e.g., 1-10 mg/kg, i.p.).

-

After a set pre-treatment time (e.g., 15 minutes), all animals receive a dose of diazepam known to have anticonvulsant effects (e.g., 1 mg/kg, i.p.).

-

After another interval (e.g., 30 minutes), all animals are challenged with a convulsant agent, such as pentylenetetrazole (PTZ), administered subcutaneously at a dose that reliably induces seizures in control animals (e.g., 100 mg/kg).

-

The latency to the onset of clonic and tonic seizures, and the percentage of animals protected from seizures, are recorded for a defined observation period (e.g., 30 minutes).

3. Data Analysis:

-

The ability of this compound to reverse the protective effects of diazepam against PTZ-induced seizures is determined by comparing the seizure parameters in the this compound-treated groups to the group that received diazepam alone.

-

Dose-response curves for the antagonist effect of this compound can be generated.

Conclusion

This compound has played a crucial role in advancing our understanding of the benzodiazepine receptor system. Its discovery as a potent and selective antagonist, and its further characterization as a weak inverse agonist, provided researchers with a valuable pharmacological tool. The data and experimental protocols outlined in this guide provide a foundational understanding of the core properties of this compound, highlighting its significance in the history of neuropharmacology and its continued relevance in the development of new therapeutic agents targeting the GABAA receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN113354651B - Pyrazolo [1,5-a ] quinazoline derivative and application thereof in preparation of medicines - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2003049681A2 - Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones - Google Patents [patents.google.com]

- 6. This compound and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 8216: A Technical Guide for Researchers

CAS Number: 77779-60-3

Chemical Name: 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one

This technical guide provides an in-depth overview of CGS 8216, a novel non-benzodiazepine compound that interacts with benzodiazepine (B76468) receptors. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its pharmacological properties, experimental data, and methodologies.

Core Pharmacological Profile

This compound is a potent pyrazoloquinoline derivative that functions as a high-affinity ligand for the benzodiazepine binding site on the GABA-A receptor complex.[1] Its pharmacological profile is primarily characterized as a benzodiazepine receptor antagonist, capable of blocking and reversing the effects of benzodiazepine agonists like diazepam.[2][3] Furthermore, some studies have classified this compound as a weak inverse agonist, suggesting it can modulate the receptor's activity independently, producing effects opposite to those of agonists.[4][5] This dual characteristic makes it a valuable tool for investigating the nuanced functioning of the GABAergic system.

Pharmacological tests have demonstrated that this compound itself lacks typical benzodiazepine-like effects, such as anxiolytic, sedative, or muscle relaxant properties.[1][2] Instead, it has been shown to have proconvulsant effects and can potentiate the convulsant effects of pentylenetetrazole.[2][6] In behavioral studies, it has been observed to enhance learning and memory in mice, an effect postulated to result from the antagonism of endogenous, diazepam-like ligands at the benzodiazepine receptor.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing insights into its binding affinity and receptor occupancy.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Parameter | Value | Species | Tissue | Radioligand | Temperature | Reference |

| KD | 0.044 nM | Rat | Forebrain Membranes | [3H]-CGS 8216 | 0°C | [1] |

| KD | 0.11 nM | Rat | Forebrain Membranes | [3H]-CGS 8216 | 25°C | [1] |

| KD | 0.18 nM | Rat | Forebrain Membranes | [3H]-CGS 8216 | 37°C | [1] |

| Bmax | ~1000 fmoles/mg protein | Rat | Forebrain Membranes | [3H]-CGS 8216 | 0-37°C | [1] |

Table 2: In Vitro Inhibition of [3H]-Flunitrazepam Binding

| Parameter | Concentration | Species | Tissue | Notes | Reference |

| Inhibition | Subnanomolar | Rat | Synaptosomal Membranes | This compound exhibited mixed-type inhibition. | [1][8] |

Signaling Pathways and Mechanism of Action

This compound primarily exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an ionotropic receptor that is a ligand-gated chloride ion channel. This binding allosterically modulates the receptor's function. As an antagonist, this compound competitively blocks the binding of benzodiazepine agonists, thereby preventing their potentiation of GABA-induced chloride influx. As a weak inverse agonist, it may also reduce the basal activity of the GABA-A receptor.

Interestingly, research also suggests a potential interaction between the benzodiazepine receptor system and somatostatin (B550006) (SS) receptors. Chronic diazepam administration has been shown to decrease the number of somatostatin receptors in the hippocampus, an effect that can be blocked by the co-administration of this compound.[9] This indicates that this compound may indirectly influence somatostatinergic signaling by modulating benzodiazepine receptor activity. Furthermore, this compound has been shown to prevent the reduction of somatostatin receptors induced by hyperammonemia.[10]

Caption: this compound interaction with the GABA-A receptor and potential influence on somatostatin signaling.

Experimental Protocols

In Vitro Radioligand Binding Assay

A frequently cited method to determine the binding characteristics of this compound involves a radioligand binding assay using rat brain tissue.

Objective: To determine the binding affinity (KD) and receptor density (Bmax) of this compound for benzodiazepine receptors.

Methodology:

-

Tissue Preparation: Synaptosomal membranes are prepared from the forebrains of rats.

-

Radioligand: [3H]-CGS 8216 is used as the radioligand. In competitive binding assays, a fixed concentration of a benzodiazepine radioligand such as [3H]-flunitrazepam is used.[1]

-

Incubation: The membranes are incubated with varying concentrations of the radioligand in a suitable buffer at different temperatures (e.g., 0°C, 25°C, 37°C) to reach equilibrium.[1]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like diazepam) from total binding. Scatchard analysis is then performed to determine the KD and Bmax values.[1]

Caption: Workflow for an in vitro radioligand binding assay to characterize this compound.

In Vivo Behavioral Assessment in Rodents

The effects of this compound on learning and memory have been assessed using the T-maze discrimination task in mice.[7]

Objective: To evaluate the effect of this compound on acquisition and retention of a learned task.

Methodology:

-

Animals: Male mice are used as subjects.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 2.5, 10, or 40 mg/kg) prior to the training session. A control group receives a vehicle injection.[7]

-

Apparatus: A T-maze is used, with one arm designated as correct and the other as incorrect.

-

Training (Acquisition): Mice are placed in the starting arm of the T-maze and are required to choose one of the two goal arms. A correct choice is rewarded (e.g., with food or water for deprived animals), while an incorrect choice is not. Training continues until a predefined performance criterion is met (e.g., a certain number of consecutive correct choices). The number of trials to reach the criterion is recorded.

-

Retention Test: One week after the initial training, the mice are re-tested in the T-maze to assess their memory of the learned task. First-trial recall and the ability to reverse the learned habit (when the previously correct arm becomes incorrect) are measured.[7]

Pharmacokinetics

Pharmacokinetic studies in rats have shown that after a single intraperitoneal (IP) administration of a 10 mg/kg dose, this compound was not detectable in plasma after 24 hours.[11] However, repeated daily injections resulted in significantly higher plasma concentrations, suggesting potential for accumulation with chronic dosing.[11]

Conclusion

This compound is a well-characterized benzodiazepine receptor antagonist with properties of a weak inverse agonist. Its high affinity for the benzodiazepine receptor and its ability to antagonize the effects of classical benzodiazepines make it an invaluable tool for neuropharmacological research. The experimental data and protocols outlined in this guide provide a solid foundation for further investigation into the therapeutic potential and mechanistic intricacies of this compound and the broader GABAergic system.

References

- 1. This compound: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of the pyrazolo-type compounds: agonist, antagonist and inverse agonist actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuropharmacology of various diazepam antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinctive behavioral effects of the pyrazoloquinoline this compound in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: agonist and diazepam-antagonist effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a benzodiazepine receptor antagonist, enhances learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. The effect of diazepam and the benzodiazepine antagonist this compound on the somatostatinergic neuronal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The benzodiazepine antagonist this compound prevents hyperammonemia-induced somatostatin receptor reduction in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A pharmacokinetic study of CGS-8216, a benzodiazepine receptor ligand, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 8216: A Technical Guide for Anxiety Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 8216, a pyrazoloquinoline derivative, is a potent and selective ligand for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It is widely characterized as a weak inverse agonist or a benzodiazepine antagonist with inverse agonist properties.[2][3] This profile makes this compound a valuable tool in anxiety research, as it can induce anxiogenic-like effects and antagonize the effects of benzodiazepine agonists like diazepam.[1][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its use in anxiety models, and key quantitative data from preclinical studies.

Mechanism of Action: Modulating the GABA-A Receptor

This compound exerts its effects by binding to the benzodiazepine site of the GABA-A receptor, an ionotropic receptor that forms a chloride ion channel.[5][6] Unlike benzodiazepine agonists which enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization (an anxiolytic effect), this compound as an inverse agonist is proposed to reduce the basal activity of the GABA-A receptor. This leads to a decrease in chloride ion influx, resulting in a state of neuronal disinhibition or increased excitability, which manifests as anxiogenic-like and proconvulsant effects.[5][6][7]

Quantitative Data

The following tables summarize key quantitative data from various preclinical studies involving this compound.

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Preparation | Temperature (°C) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]-CGS 8216 | Rat forebrain membranes | 0 | 0.044 | ~1000 | [8] |

| [3H]-CGS 8216 | Rat forebrain membranes | 25 | 0.11 | ~1000 | [8] |

| [3H]-CGS 8216 | Rat forebrain membranes | 37 | 0.18 | ~1000 | [8] |

| [3H]-Flunitrazepam | Rat synaptosomal membranes | N/A | Subnanomolar Inhibition | N/A | [8] |

Table 2: Behavioral Effects of this compound in Animal Models of Anxiety

| Animal Model | Species | Route of Admin. | Dose Range | Observed Effect | Reference |

| Social Interaction Test | Rat | i.p. | 5-10 mg/kg | Anxiogenic action | [4] |

| Punished Drinking Test | Rat | i.p. | 0.3-10 mg/kg | Dose-related reduction in punished and unpunished drinking | [9] |

| Schedule-Controlled Behavior (Fixed-Interval) | Squirrel Monkey | i.v. | 0.1-3.0 mg/kg | Dose-related decrease in responding | [10] |

| Schedule-Controlled Behavior (Fixed-Interval/Fixed-Ratio) | Dog | i.v. / p.o. | 0.01-3.0 mg/kg (i.v.), 0.1-30.0 mg/kg (p.o.) | Little effect on responding alone; antagonized diazepam's effects | [11] |

Table 3: Antagonism of Diazepam Effects by this compound

| Behavioral Test | Species | This compound Dose | Diazepam Dose | Effect of this compound | Reference |

| Drug Discrimination | Rat | 0.3-3.0 mg/kg (i.p.) | 1.0 mg/kg | Dose-related rightward shift in diazepam dose-effect curve | [1] |

| Schedule-Controlled Behavior | Dog | N/A | 0.3-17.5 mg/kg (p.o.) | Antagonized behavioral effects of diazepam | [11] |

| Schedule-Controlled Behavior | Squirrel Monkey | 1.0 or 3.0 mg/kg | 0.1-1.0 mg/kg | Reduced or eliminated the rate-increasing effects of diazepam | [12] |

Table 4: Proconvulsant Effects of this compound

| Test | Species | This compound Dose | Effect | Reference |

| Pentylenetetrazole (PTZ)-induced seizures | Mouse | N/A | Potentiated convulsant effects of PTZ | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.

Social Interaction Test

This test assesses the anxiogenic or anxiolytic potential of a compound by measuring the time spent in active social engagement between two rodents.

-

Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 x 35 cm).

-

Animals: Male rats, singly housed for 3-5 days prior to testing.

-

Procedure:

-

Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle to the test animal.

-

After a specified pretreatment time (e.g., 30 minutes), place the test animal and an unfamiliar, untreated partner rat in the center of the arena.

-

Record the total time spent in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.

-

-

Data Analysis: A significant decrease in social interaction time in the this compound-treated group compared to the vehicle group indicates an anxiogenic-like effect.[4]

Punished Drinking (Vogel) Test

This conflict test measures anxiety by assessing the suppression of drinking behavior by a mild electric shock.

-

Apparatus: A testing chamber with a drinking spout connected to a shock generator.

-

Animals: Water-deprived rats or mice (e.g., 24 hours).

-

Procedure:

-

Administer this compound (e.g., 0.3-10 mg/kg, i.p.) or vehicle.

-

Place the animal in the testing chamber.

-

After a set number of licks from the drinking spout (e.g., 20 licks), a mild electric footshock is delivered.

-

Record the number of shocks received or the total volume of water consumed over a specific period (e.g., 3-5 minutes).

-

-

Data Analysis: Anxiogenic compounds like this compound are expected to further suppress drinking behavior, resulting in fewer shocks received or less water consumed compared to vehicle-treated animals.[9]

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a compound for a specific receptor.

-

Materials:

-

Radioligand (e.g., [3H]-CGS 8216 or [3H]-Flunitrazepam).

-

Brain tissue homogenate (e.g., rat forebrain membranes).

-

Incubation buffer (e.g., Tris-HCl).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like diazepam).

-

-

Procedure:

-

Incubate varying concentrations of the radioligand with the brain membrane preparation in the presence (for non-specific binding) and absence (for total binding) of the non-specific binding control.

-

Incubate at a specific temperature (e.g., 0-37°C) for a set duration to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis of the saturation binding data is used to determine the Kd and Bmax values.[8]

Conclusion

This compound is a critical pharmacological tool for investigating the role of the GABA-A receptor system in anxiety. Its inverse agonist properties provide a means to induce anxiogenic-like states in preclinical models, allowing for the study of the underlying neurobiology of anxiety and the screening of potential anxiolytic compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Careful consideration of experimental design and adherence to detailed protocols are essential for obtaining robust and reproducible results in this important area of neuroscience research.

References

- 1. CGS8216 noncompetitively antagonizes the discriminative effects of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiogenic stimuli in the elevated plus-maze. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Chlordiazepoxide enhances the anxiogenic action of this compound in the social interaction test: evidence for benzodiazepine withdrawal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 6. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 7. Proconvulsant action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The benzodiazepine antagonist this compound decreases both shocked and unshocked drinking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinctive behavioral effects of the pyrazoloquinoline this compound in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavioral effects of this compound alone, and in combination with diazepam and pentobarbital in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behavioral effects of zopiclone, CL 218,872 and diazepam in squirrel monkeys: antagonism by Ro 15-1788 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: agonist and diazepam-antagonist effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 8216: A Technical Overview of its Pro-Cognitive Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 8216, a novel pyrazoloquinoline derivative, has been identified as a potent and selective ligand for the benzodiazepine (B76468) receptor site on the GABA-A receptor complex. Functioning as a benzodiazepine receptor antagonist and weak inverse agonist, this compound has demonstrated significant effects on learning and memory in preclinical studies. This document provides an in-depth technical guide on the current understanding of this compound, with a focus on its impact on cognitive processes. It summarizes key quantitative data from animal studies, details the experimental protocols used to assess its efficacy, and elucidates the proposed signaling pathways underlying its memory-enhancing effects. This information is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in regulating neuronal excitability and plasticity. The benzodiazepine binding site on the GABA-A receptor is a key target for therapeutic agents aimed at modulating anxiety, seizures, and sleep. While benzodiazepine agonists are known for their sedative and amnesic properties, antagonists and inverse agonists at this site have been investigated for their potential to enhance cognitive function.

This compound has emerged as a significant compound in this area of research. It exhibits high affinity for the benzodiazepine receptor and has been shown to antagonize the effects of benzodiazepine agonists like diazepam.[1][2] Furthermore, its characterization as a weak inverse agonist suggests that it can modulate the GABA-A receptor to a state that is less sensitive to GABA, thereby reducing inhibitory tone and potentially facilitating cognitive processes.[3][4] Preclinical evidence, most notably in rodent models of learning and memory, indicates that this compound can enhance memory acquisition and retention.[5] This whitepaper will delve into the specifics of these findings.

Data Presentation: Effects on Learning and Memory

The primary evidence for the pro-cognitive effects of this compound comes from a study by Kumar et al. (1988), which investigated its impact on T-maze discrimination learning in mice.[5] While the full quantitative data from this study, such as the precise number of trials to criterion and error rates, are not publicly available in the reviewed literature, the key findings are summarized below.

| Study | Animal Model | Task | Compound | Doses (mg/kg, i.p.) | Key Outcomes | Reference |

| Kumar et al. (1988) | Mice | T-Maze Discrimination | This compound | 2.5, 10, 40 | - Faster acquisition of the discrimination task compared to vehicle. - Improved first-trial recall during retention tests one week later. - Increased difficulty in reversing the learned maze habit, suggesting stronger memory of the initial learning. | [5] |

Experimental Protocols

The following sections describe the generalized methodologies for the key behavioral paradigms relevant to the study of this compound's effects on memory and learning.

T-Maze Discrimination Task

This task assesses spatial learning and memory, including acquisition, retention, and cognitive flexibility (reversal learning).

-

Apparatus: A T-shaped maze, typically constructed from an inert material like Plexiglas. It consists of a start arm and two goal arms (left and right). A motivating factor, such as a mild foot shock to be escaped or a food reward, is placed in one of the goal arms.

-

Procedure:

-

Habituation: The animal is allowed to explore the maze freely to acclimate to the environment.

-

Acquisition Training: The animal is placed in the start arm and must choose one of the goal arms. A correct choice leads to escape from the aversive stimulus or receipt of a reward. An incorrect choice may result in the aversive stimulus or no reward. The location of the "correct" arm is kept consistent for each animal. Trials are repeated until a set performance criterion is met (e.g., 9 out of 10 correct choices).

-